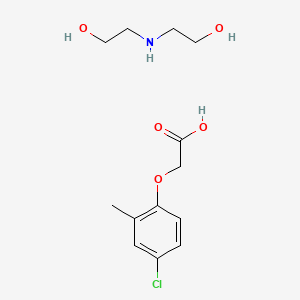

MCPA-diolamine

Description

Properties

CAS No. |

20405-19-0 |

|---|---|

Molecular Formula |

C13H20ClNO5 |

Molecular Weight |

305.75 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C9H9ClO3.C4H11NO2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;6-3-1-5-2-4-7/h2-4H,5H2,1H3,(H,11,12);5-7H,1-4H2 |

InChI Key |

XQAVWNJMMDWIKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Phytotoxicological Mechanisms of Mcpa Diolamine Action

Elucidation of Synthetic Auxin Mimicry at Cellular and Subcellular Levels

At the core of MCPA-diolamine's herbicidal action is its ability to mimic the natural plant hormone indole-3-acetic acid (IAA). pomais.comhracglobal.com This mimicry initiates a cascade of events that overwhelm the plant's normal growth regulation, ultimately leading to its demise.

Interactions with Plant Hormone Signaling Pathways

This compound, like other synthetic auxins, interacts with the plant's hormone signaling pathways, primarily the auxin pathway. researchgate.net These synthetic compounds bind to auxin receptors, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN F-BOX (AFB) proteins. researchgate.net This binding triggers a signaling cascade that would normally regulate growth and development. However, the synthetic nature and persistence of this compound lead to a continuous and excessive stimulation of these pathways. wikipedia.orgpomais.com

The interaction is not isolated to the auxin pathway. There is significant crosstalk between different plant hormone signaling networks. uu.nlnumberanalytics.com For instance, auxin signaling can influence and be influenced by other hormones like gibberellins, cytokinins, and abscisic acid, which are involved in processes such as stem elongation, cell division, and stress responses. numberanalytics.commdpi.com An overload of synthetic auxin can disrupt the delicate balance between these hormonal pathways, leading to a wide range of uncoordinated and detrimental physiological responses. uu.nl This disruption can affect how the plant responds to other environmental cues and stresses, further compromising its viability. mdpi.com

Disruption of Meristematic Tissue Development and Cell Processes

The primary targets of the auxin overload induced by this compound are the meristematic tissues. wikipedia.orgfao.org These are regions of actively dividing, undifferentiated cells responsible for plant growth, found at the tips of roots and shoots (apical meristems). wikipedia.org The herbicide is translocated through the plant's vascular system to these growing points. wikipedia.orgpomais.com

Once in the meristems, the excessive auxin signal leads to uncontrolled and disorganized cell division and elongation. pomais.com This disrupts the normal development of tissues and organs. pomais.comgoogleapis.com Key cellular processes affected include:

Uncontrolled Cell Elongation and Division: The sustained auxin signal promotes rapid, unsustainable growth, causing classic symptoms like stem twisting and leaf curling. wikipedia.orgpomais.com

Disruption of Vascular Tissue Development: The proper formation of xylem and phloem, crucial for water and nutrient transport, is impaired. pomais.com

Loss of Apical Dominance: The normal inhibitory effect of the main apical meristem on the growth of lateral buds is disrupted, leading to abnormal branching patterns. wikipedia.org

This chaotic cellular activity ultimately leads to the death of the meristematic regions, halting plant growth and development. wikipedia.orgfao.org

Molecular-Physiological Responses to Auxin Overload

The auxin overload triggered by this compound elicits a range of molecular and physiological responses within the plant as it attempts to cope with the stress. A significant response is the production of reactive oxygen species (ROS). mdpi.comnih.gov While ROS can act as signaling molecules at low concentrations, the excessive amounts generated due to herbicide-induced stress lead to oxidative damage to cellular components like membranes, proteins, and DNA. nih.gov

Plants also initiate detoxification mechanisms. A key process involves the metabolism of the herbicide into less toxic compounds. nih.gov Studies have shown that resistant plants often exhibit a higher rate of MCPA metabolism, particularly in the roots. nih.gov The primary metabolite of MCPA degradation is typically 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.org

Furthermore, the plant may try to regulate the excessive auxin signal through interactions with other hormonal pathways. For example, auxin signaling is known to interact with the abscisic acid (ABA) pathway, which is heavily involved in stress responses. mdpi.com However, the persistent nature of synthetic auxins like MCPA often overwhelms these natural regulatory and detoxification systems.

Comparative Analysis of Herbicidal Efficacy Across Plant Taxa

The effectiveness of this compound as a herbicide varies significantly among different plant types, a characteristic that is fundamental to its agricultural use.

Selectivity in Dicotyledonous versus Monocotyledonous Species

This compound is a selective herbicide, primarily targeting broadleaf (dicotyledonous) weeds while leaving grasses (monocotyledonous) and cereal crops relatively unharmed. wikipedia.orgnih.gov This selectivity is a key feature of phenoxy herbicides.

The precise reasons for this selectivity are complex and multifactorial, but several key differences between monocots and dicots contribute:

Structural and Morphological Differences: Dicotyledonous plants typically have broad leaves with a more exposed growing point, which can lead to greater interception and absorption of the herbicide spray. researchgate.netolabs.edu.in Monocots, in contrast, often have narrow, upright leaves and a protected growing point at the base of the plant. researchgate.netolabs.edu.in

Vascular System Anatomy: The arrangement of vascular bundles differs between monocots and dicots, which may influence the translocation of the herbicide throughout the plant. olabs.edu.in

Metabolic Differences: Monocotyledonous plants may be more efficient at metabolizing the herbicide into non-toxic forms, a key mechanism of resistance. nih.gov

Root System Architecture: Differences in root development and structure between monocots and dicots could also play a role in how the plants handle the herbicide that reaches the soil. nih.govnih.gov

General Differences Contributing to MCPA Selectivity

| Characteristic | Dicotyledonous Plants (Susceptible) | Monocotyledonous Plants (Tolerant) |

|---|---|---|

| Leaf Shape | Broad, often horizontal | Narrow, often upright |

| Growing Point (Apical Meristem) | Exposed at the tip of the shoot | Protected at the base of the plant |

| Vascular Bundles in Stem | Arranged in a ring | Scattered |

| Metabolism of Herbicide | Generally slower | Often more rapid |

Factors Modulating Phytotoxicity: Environmental and Biological

The phytotoxicity of this compound is not constant and can be influenced by a variety of environmental and biological factors.

Environmental Factors:

Temperature and Humidity: Warmer temperatures and higher humidity generally increase the absorption and translocation of the herbicide, leading to greater efficacy.

Soil Moisture: Adequate soil moisture supports active plant growth, which facilitates the uptake and systemic movement of the herbicide. wikipedia.org Conversely, plants under drought stress may be less susceptible.

Light: As photosynthesis drives the transport of substances within the plant, light availability can influence the movement of MCPA to the meristematic tissues.

Biological Factors:

Plant Growth Stage: Younger, actively growing weeds are generally more susceptible to this compound than mature plants.

Herbicide Resistance: The development of resistance within weed populations is a significant biological factor. hracglobal.com Resistance can arise from several mechanisms, including:

Reduced translocation: Resistant biotypes may transport less of the herbicide to the target sites (meristems). nih.gov

Enhanced metabolism: The ability to rapidly break down the herbicide into non-toxic compounds is a key resistance mechanism. nih.govhracglobal.com

Target site modification: Alterations in the auxin receptors can reduce the binding affinity of the herbicide, rendering it less effective. hracglobal.com

Research Findings on MCPA Resistance Mechanisms

| Resistant Species | Observed Mechanism | Reference |

|---|---|---|

| Hemp-nettle (Galeopsis tetrahit L.) | Lower rate of MCPA translocation to meristems and higher rate of MCPA metabolism in roots. | nih.gov |

| Wild mustard (Sinapis arvensis) | Probable modification of auxin receptors. | hracglobal.com |

| Kochia (Kochia scoparia) | Widespread resistance to synthetic auxins documented. | hracglobal.com |

Environmental Fate and Biogeochemical Cycling of Mcpa Diolamine

Pathways of Degradation and Transformation in Environmental Compartments

The environmental persistence and transformation of MCPA-diolamine, a salt form of the widely used herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), are primarily governed by microbial and abiotic processes. In environmental systems, this compound readily dissociates to the MCPA acid form, which is the subject of most degradation studies. canada.ca The degradation rate and pathways are influenced by a variety of environmental factors, including soil type, temperature, moisture, and the composition of the microbial community. wikipedia.org

Microbial biodegradation is the principal mechanism for the dissipation of MCPA in soil environments. canada.ca A diverse range of soil microorganisms, including bacteria and fungi, are capable of utilizing MCPA as a source of carbon and energy, leading to its breakdown and detoxification. mdpi.comoup.com The process is often characterized by a lag phase, which can range from a few days to several weeks, followed by a period of rapid degradation as the microbial populations capable of metabolizing the herbicide proliferate. pjoes.com The half-life of MCPA in soil is typically reported to be between 3 and 16 days, although this can be extended under unfavorable conditions such as low temperatures and acidic pH. pjoes.com

The initial and rate-limiting step in the aerobic microbial degradation of MCPA is the cleavage of the ether bond, a reaction catalyzed by specific enzyme systems encoded by microbial genes. pan.pl

The most well-characterized gene involved in this process is the tfdA gene . This gene encodes for an α-ketoglutarate-dependent dioxygenase that breaks the ether linkage of phenoxy herbicides like MCPA. wikipedia.orgnih.govnih.gov The tfdA gene family is diverse and has been categorized into different classes (Class I, II, and III) which are found in various bacterial groups, including α-, β-, and γ-Proteobacteria. mdpi.compan.pl Studies have shown that the abundance of tfdA genes, particularly Class III, often correlates with the rate of MCPA degradation in soil. nih.govresearchgate.net For instance, the presence of tfdAα and tfdA Class III genes has been confirmed in agricultural soils with a high potential for MCPA biodegradation. pan.pl The expression of the tfdA gene is induced by the presence of MCPA, and its mRNA can be detected during active mineralization of the herbicide. nih.govresearchgate.net

Another important gene system implicated in MCPA degradation is the cadAB gene cluster . nih.gov These genes encode a two-component Rieske non-heme iron oxygenase that also catalyzes the initial cleavage of the ether bond in phenoxyacetic acid herbicides. nih.govnih.gov The cadAB genes have been identified in several MCPA- and 2,4-D-degrading bacteria, including species of Sphingomonas. oup.comnih.gov Mutational analyses have confirmed that both cadA and cadB are essential for the degradation of these herbicides. nih.gov The presence of cadAB and other associated catabolic genes (e.g., tfdB, tfdC, tfdD, tfdE, tfdF) on mobile genetic elements like transposons (e.g., Tn6228) and plasmids (e.g., pCADAB1) facilitates their dissemination among soil bacteria. nih.govnih.gov

Key Microbial Gene Systems in MCPA Degradation

| Gene System | Enzyme Encoded | Function | Associated Microbial Groups | References |

|---|---|---|---|---|

| tfdA | α-ketoglutarate-dependent dioxygenase | Cleavage of the ether linkage in MCPA | α-, β-, and γ-Proteobacteria | wikipedia.orgmdpi.compan.plnih.govnih.gov |

| cadAB | Rieske non-heme iron oxygenase | Cleavage of the ether linkage in MCPA and 2,4-D | Sphingomonas, Bradyrhizobium | oup.comnih.govnih.gov |

The microbial breakdown of MCPA proceeds through a series of intermediate compounds, known as biotransformation products. The primary and most frequently identified metabolite is 4-chloro-2-methylphenol (B52076) (MCP) . wikipedia.orgpjoes.comnih.gov MCP is formed through the initial cleavage of the ether bond of the MCPA molecule. nih.gov This intermediate is generally less persistent than the parent compound and is further degraded by the microbial community. pjoes.com

Another potential, though less commonly reported, biotransformation product is cloxyfonac (4-chloro-2-hydroxymethylphenoxyacetic acid or CCPA) . This metabolite is formed through the hydroxylation of the methyl group on the aromatic ring. wikipedia.org

Further degradation of MCP involves the opening of the aromatic ring, a process catalyzed by enzymes such as chlorocatechol 1,2-dioxygenase (tfdC), leading to the formation of compounds that can enter central metabolic pathways and be completely mineralized to carbon dioxide and water. researchgate.netnih.gov

Major Biotransformation Products of MCPA

| Product Name | Abbreviation | Formation Pathway | Environmental Significance | References |

|---|---|---|---|---|

| 4-chloro-2-methylphenol | MCP | Ether bond cleavage of MCPA | Primary degradation intermediate, generally less persistent than MCPA. Considered toxic to aquatic organisms. | wikipedia.orgpjoes.comnih.gov |

| Cloxyfonac | CCPA | Hydroxylation of the methyl group | A metabolite formed through an alternative degradation pathway. | wikipedia.org |

The composition and activity of the soil microbiome are critical determinants of the rate and extent of MCPA degradation. mdpi.com Soils with a history of MCPA application often exhibit a more rapid degradation of the herbicide due to the enrichment of adapted microbial populations. oup.com The presence of diverse microbial communities, including bacteria from the phyla Proteobacteria, Actinobacteria, and Bacteroidetes, is associated with effective MCPA removal. oup.com Genera such as Cupriavidus, Sphingomonas, Rhodoferax, and Achromobacter have been identified as key players in MCPA biodegradation. nih.govpeerj.com

The addition of organic matter, such as plant secondary metabolites that are structurally similar to MCPA (e.g., syringic acid), can stimulate the growth and activity of MCPA-degrading bacteria, thereby enhancing the rate of herbicide removal. mdpi.compeerj.com This suggests that the interactions within the rhizosphere, the zone of soil influenced by plant roots, can play a significant role in the environmental fate of MCPA. Conversely, factors that negatively impact microbial activity, such as very low pH or the presence of other toxic substances, can inhibit degradation and increase the persistence of MCPA in the soil. pjoes.compan.pl Studies have also shown that microbial community structure can shift in response to different concentrations of MCPA, with certain populations becoming dominant during the degradation process. nih.gov

While microbial activity is the dominant force in MCPA degradation, abiotic processes can also contribute to its transformation in the environment, although generally to a lesser extent. canada.capjoes.com

Photodegradation, or the breakdown of a chemical by light, can be a relevant pathway for MCPA transformation, particularly in aqueous systems or on soil surfaces exposed to sunlight. wikipedia.org However, in soil, its contribution is generally considered minor compared to microbial degradation. canada.ca

The direct photolysis of MCPA involves the absorption of UVB radiation, leading to the formation of excited states that can then undergo chemical alteration. nih.gov One proposed pathway involves the oxidation of MCPA by hydroxyl radicals (•OH), which can be photochemically generated in the environment. This leads to the cleavage of the ether bond and the formation of the primary intermediate, MCP. wikipedia.org Another potential photochemical pathway involves the polarization of the carboxyl group, leading to the splitting of the CH2-COOH bond. wikipedia.org

Heterogeneous photocatalysis, for instance in the presence of titanium dioxide (TiO2), can significantly accelerate the photodegradation of MCPA, leading to its mineralization into CO2 and H2O. scirp.orgalquds.edu The process involves the formation of various intermediates, including MCP, through hydroxylation of the aromatic ring and subsequent ring opening. scirp.orgalquds.edu The efficiency of photodegradation can be influenced by the presence of other dissolved organic compounds in water, which may decrease the photolysis quantum yield of MCPA. nih.gov

Abiotic Degradation Processes

Hydrolysis and Other Chemical Transformations

Hydrolysis is not a significant degradation pathway for MCPA in water. canada.ca However, the ester forms of MCPA can undergo hydrolysis to generate the parent phenoxy acid, with the rate of this reaction being dependent on pH and temperature. canada.ca For instance, MCPA-2-ethylhexyl ester (EHE) shows no hydrolysis between pH 5 and 7, but its half-life is less than 117 hours at pH 9. canada.ca

Photodegradation, or the breakdown of the chemical by light, can occur. One proposed mechanism involves the oxidation of MCPA by hydroxyl radicals, which leads to the cleavage of the ether linkage and the formation of the main intermediate, 4-chloro-2-methylphenol (MCP). wikipedia.org Another pathway suggests oxidation by positive electron holes, which polarizes the carboxyl group, splitting the CH2-COOH bond to produce 4-chloro-2-methylphenylformate. wikipedia.org Despite these potential pathways, photodegradation in soil and water is generally not considered a major route of dissipation. canada.ca

The most critical transformation process for MCPA in soil is microbial degradation. canada.ca This biological breakdown is primarily carried out by soil microorganisms and results in the formation of MCP. wikipedia.org The process is dependent on the presence of oxygen and adequate soil moisture. canada.ca In anaerobic (oxygen-deficient) conditions, the biotransformation of MCPA is negligible. canada.ca

Dynamics of Persistence and Mobility in Soil-Water Systems

The persistence and movement of this compound in soil and water are largely dictated by its interaction with soil components and its potential for leaching. mdpi.comnih.govnih.gov

Soil Adsorption and Desorption Dynamics

The adsorption (binding) and desorption (release) of MCPA in soil are key processes that influence its availability and mobility. mdpi.comnih.govnih.govmdpi.com MCPA is generally considered to have low adsorption to soil particles, making it relatively mobile. wikipedia.org

Adsorption/Desorption Models : The Langmuir and Freundlich isotherm models are often used to describe the equilibrium characteristics of pesticide adsorption in soil. frontiersin.org Studies have shown that both models can fit MCPA adsorption data well. mdpi.com

Kinetics : The rate of adsorption can be described by kinetic models such as the pseudo-first-order and pseudo-second-order models. Research indicates that the pseudo-second-order model often provides a better fit for MCPA adsorption, suggesting that the rate-limiting step may be chemical sorption. mdpi.com

Influence of Soil Organic Matter and Clay Content

Soil organic matter (SOM) is a primary factor influencing the retention of MCPA. nih.govfao.org Adsorption of both the neutral and anionic forms of MCPA to SOM is a predominant mechanism, even in soils with low organic content. nih.gov The composition of the organic matter, particularly the content of humic and fulvic acids, is positively correlated with MCPA sorption. mdpi.com However, the type of organic matter may be more influential than the total amount. mdpi.com

The role of clay content in MCPA adsorption is less straightforward. While clay minerals can contribute to the adsorption of some herbicides, studies on MCPA have shown that an increased clay fraction does not necessarily lead to increased retention. mdpi.com In some cases, the effect of clay content on MCPA sorption has been observed to be negligible. mdpi.com

Table 1: Influence of Soil Properties on MCPA Adsorption

Microbial Biodegradation Mechanisms in Soil Ecosystems

Impact of pH and Humic/Fulvic Acid Interactions

Soil pH is a critical factor driving the transport and transformation of MCPA. researchgate.net As a weak carboxylic acid with a pKa of 3.07, MCPA exists predominantly in its anionic form in soils with a pH between 5.0 and 8.0. nih.govresearchgate.net Adsorption of MCPA generally decreases as soil pH increases. researchgate.net At lower pH values (below the pKa), the neutral form of MCPA is more prevalent and can be more readily adsorbed. mdpi.com

Humic and fulvic acids, which are components of soil organic matter, play a significant role in the sorption of MCPA. mdpi.comhortag.com.au MCPA sorption is correlated with both humic acid (HA) and fulvic acid (FA) content. mdpi.com The interaction is pH-dependent, as pH affects the ionic form of the pesticide and the binding capacity of these organic acids. researchgate.net The anionic form of MCPA has a lower affinity for humic substances compared to its neutral form. mdpi.com

Table 2: Effect of pH on MCPA Adsorption

Leaching Potential to Subsurface and Aquatic Environments

Due to its high water solubility and weak sorption to soil, MCPA has a high potential for mobility and leaching. canada.camdpi.comnih.govrepec.org This mobility can lead to the contamination of groundwater and surface water bodies. canada.canih.gov The leaching potential is influenced by soil type, with higher mobility observed in soils with lower organic matter content. canada.camdpi.comnih.gov

Modeling studies have shown that in some soil profiles, the concentration of MCPA in leachate can exceed drinking water limits. nih.gov The prediction of leaching is more accurate when adsorption to mineral components of the soil is considered, in addition to adsorption to organic matter. nih.gov

Preferential Flow and Macropore Transport

Preferential flow is a phenomenon where water and dissolved substances move through a soil profile via specific pathways, bypassing a large portion of the soil matrix. geo-leo.de These pathways can include macropores, such as earthworm burrows and root channels. geo-leo.decopernicus.org

The presence of macropores can significantly enhance the transport of contaminants like MCPA to deeper soil layers and groundwater. geo-leo.de In structured soils, which often have a bimodal pore size distribution (micropores within aggregates and macropores between them), preferential flow through macropores can be a dominant transport mechanism, especially under near-saturated conditions. researchgate.net This rapid transport can occur even for strongly sorbing compounds, highlighting the importance of considering preferential flow paths when assessing the leaching risk of pesticides. researchgate.net

Effects of Freeze-Thaw Cycles on Mobility

The mobility of pesticides in soil is a critical factor in determining their potential to contaminate groundwater and surface water. In regions with cold climates, the repeated freezing and thawing of soil can significantly alter soil structure and hydrological processes, which in turn affects the transport of solutes like the herbicide MCPA.

Research conducted on undisturbed soil columns has demonstrated that freeze-thaw cycles can substantially increase the leaching of MCPA. researchgate.netresearchgate.net In one study, nearly 100% more MCPA was observed to have leached from frozen topsoil columns of both silt and loam soils compared to their unfrozen counterparts. researchgate.netresearchgate.net This increased transport is attributed to the formation of macropores and preferential flow paths within the frozen soil matrix. researchgate.net

Under frozen conditions, the transport of MCPA is characterized by high concentrations and distinct peaks early in irrigation events, indicating that the herbicide is moving rapidly through larger channels with the meltwater. researchgate.net In contrast, leaching from unfrozen topsoil columns is minimal, with studies showing that as little as 0.4-0.5% of the applied amount of MCPA is leached. researchgate.net The transport process in unfrozen soils appears to be a more uniform advective-dispersive process, resulting in lower concentrations in the leachate without the sharp peaks observed in frozen soils. researchgate.net

The structural changes in soil due to freeze-thaw cycles are a key driver of this enhanced mobility. These cycles can lead to the fragmentation of coarse soil particles and the aggregation of fine ones, which alters the soil's pore structure. frontiersin.org While the bulk density of soil tends to decrease after several freeze-thaw cycles, the most significant impact on herbicide transport is the creation of continuous macropores that allow for the rapid downward movement of water and dissolved substances. mdpi.com

Table 1: Leaching of MCPA from Frozen vs. Unfrozen Soil Columns

| Soil Condition | Relative Amount of MCPA Leached | Percentage of Applied MCPA Leached (Unfrozen) | Transport Mechanism |

|---|---|---|---|

| Frozen | Nearly 100% more than unfrozen researchgate.netresearchgate.net | - | Preferential flow through macropores researchgate.netresearchgate.net |

| Unfrozen | Baseline | 0.4-0.5% researchgate.net | Advective-dispersive flow researchgate.net |

Volatilization from Plant and Soil Surfaces

Volatilization is a process by which a substance transitions from a solid or liquid state to a gaseous state and can be a significant pathway for the atmospheric dispersal of herbicides. The potential for volatilization of MCPA from plant and soil surfaces is influenced by its chemical form and environmental conditions. While MCPA acid has low volatility, its various salt and ester formulations can have different physical properties. epa.gov

Herbicides can enter the atmosphere through volatilization from spray droplets during application, as well as from treated plant and soil surfaces after application. nih.gov Field studies measuring atmospheric concentrations of herbicides have provided insights into the volatilization of MCPA. In one such study, gas-phase concentrations of MCPA were observed to increase for several hours following application, suggesting a post-application volatilization source from surfaces. nih.gov This indicates that volatilization from the soil and plant surfaces is a key process contributing to the presence of MCPA in the atmosphere. nih.gov

The maximum observed gas-phase concentration of MCPA in one study was 60 parts per trillion by volume (pptv), which is consistent with a post-application volatilization source. nih.gov The atmospheric levels of MCPA after application were found to correlate with vapor pressure, supporting the idea that evaporation from the applied solutions on surfaces is a primary driver of its volatilization. nih.gov

Several factors can influence the rate of volatilization from soil surfaces, including soil temperature, moisture, pH, and the amount of crop residue. gov.mb.ca Generally, higher temperatures and moist conditions followed by rapid drying can increase the potential for volatilization. gov.mb.ca While specific data on the volatilization of the this compound salt is limited in the reviewed literature, the general principles of herbicide volatilization suggest that environmental conditions play a crucial role. The interception of the herbicide by plant canopies and subsequent volatilization from the plant surfaces is a factor that can contribute to the atmospheric load of the compound. regulations.gov

Table 2: Factors Influencing Herbicide Volatilization from Surfaces

| Factor | Influence on Volatilization | Reference |

|---|---|---|

| Temperature | Higher temperatures increase volatilization potential. | gov.mb.ca |

| Soil Moisture | Moist conditions followed by rapid drying can enhance volatilization. | gov.mb.ca |

| Surface Type | Volatilization occurs from both plant and soil surfaces. | nih.gov |

| Time After Application | MCPA concentrations in the atmosphere can increase for several hours post-application. | nih.gov |

| Chemical Form | Different forms (e.g., acid, salt, ester) have varying volatility. | epa.gov |

Evolution and Molecular Basis of Herbicide Resistance to Mcpa Diolamine

Characterization of Resistance Phenotypes in Weed Populations

The emergence of resistance is first observed in the field through the failure of herbicide applications to control specific weed species. Subsequent scientific investigation characterizes these observations through dose-response assays and cross-resistance studies.

Resistance to MCPA has been documented in several broadleaf weed species across different agricultural regions globally.

Raphanus raphanistrum (Wild Radish): In Western Australia, a significant agricultural region, populations of wild radish have evolved resistance to phenoxy herbicides. nih.govacs.orgacs.org The evolution of resistance in this species is linked to the region's heavy reliance on these herbicides in cereal-lupin crop rotations. researchgate.netbioone.org

Sisymbrium orientale (Oriental Mustard): A population of oriental mustard in Port Broughton, South Australia, was identified as resistant to MCPA and 2,4-D after it survived field applications of these herbicides. weedscience.orgcambridge.orgplantscienceconsulting.com.au This species has demonstrated a propensity for evolving resistance to multiple herbicide modes of action. weedscience.orgcambridge.org

Amaranthus powellii (Green Pigweed): In Dresden, Ontario, Canada, a biotype of green pigweed was confirmed to be resistant to MCPA. researchgate.netbiorxiv.orgmdpi.com This discovery highlighted the growing challenge of managing Amaranthus species, which are known for their competitiveness in crops like corn and soybean. uoguelph.caccsenet.org

The level of resistance, quantified by a resistance factor (RF) or resistance index (RI), indicates how many times more herbicide a resistant population can tolerate compared to a susceptible one. Cross-resistance occurs when a single resistance mechanism confers resistance to other herbicides, often within the same chemical class.

Resistant populations of Raphanus raphanistrum in Western Australia have exhibited a 10-fold level of resistance to MCPA. acs.orgresearchgate.net Studies on Sisymbrium orientale from South Australia have documented an even higher level of resistance, requiring over 20 times the amount of MCPA for control compared to susceptible populations. weedscience.orgcambridge.orgplantscienceconsulting.com.au In contrast, the resistant Amaranthus powellii population from Ontario showed a more moderate resistance factor of 4.4 to MCPA. researchgate.netbiorxiv.orguoguelph.caresearchgate.net

Cross-resistance is a common phenomenon in weeds resistant to synthetic auxins. The MCPA-resistant Amaranthus powellii biotype also shows resistance to other phenoxy acids like dichlorprop-p (B76475) and mecoprop, as well as the pyridine (B92270) carboxylic acid aminocyclopyrachlor. mdpi.comuoguelph.caccsenet.org Similarly, MCPA-resistant Sisymbrium orientale and Raphanus raphanistrum are also resistant to 2,4-D. bioone.orgweedscience.org One particular population of S. orientale demonstrated resistance to MCPA, 2,4-D, and fluroxypyr (B1673483), along with increased tolerance to dicamba, triclopyr, and picloram. nih.govnih.gov Some populations of S. orientale have developed multiple resistance, showing resistance to both auxinic herbicides and acetolactate synthase (ALS) inhibitors. weedscience.orgcambridge.orgplantscienceconsulting.com.au

Table 1: Documented Levels of Resistance and Cross-Resistance to MCPA in Selected Weed Species

| Weed Species | Location | Level of MCPA Resistance (RF/RI) | Cross-Resistance Profile |

|---|---|---|---|

| Raphanus raphanistrum | Western Australia | 10-fold acs.orgresearchgate.net | 2,4-D bioone.org |

| Sisymbrium orientale | South Australia | >20-fold weedscience.orgcambridge.orgplantscienceconsulting.com.au | 2,4-D weedscience.org, fluroxypyr nih.govnih.gov |

Genetic and Biochemical Mechanisms of Resistance

The phenotypic expression of resistance is governed by underlying genetic and biochemical changes within the plant. For synthetic auxin herbicides like MCPA, these mechanisms primarily involve modifications at the herbicide's target site.

Target-site resistance (TSR) arises from genetic mutations that alter the protein targeted by the herbicide, reducing or eliminating the herbicide's ability to bind and exert its phytotoxic effect. nih.gov For auxinic herbicides, the target site is a complex involving auxin receptor proteins and co-repressors. bioone.org

The auxin signal transduction pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors, and the Aux/IAA family of transcriptional repressors. nih.govnih.gov Synthetic auxins mimic natural auxin by promoting the interaction between these two protein families, leading to the degradation of the Aux/IAA repressor and subsequent expression of auxin-responsive genes, which at herbicidal concentrations, results in plant death. biorxiv.org

Mutations in the genes encoding these proteins can disrupt this process and confer resistance. In Sisymbrium orientale, two distinct TSR mechanisms involving Aux/IAA proteins have been identified:

An in-frame 27-base-pair deletion in the degron tail of the SoIAA2 gene prevents the herbicide-receptor complex from binding effectively, thus conferring resistance to 2,4-D and MCPA. nih.govnih.govbiorxiv.org

A point mutation in a different gene, SoIAA34, results in a leucine (B10760876) to proline substitution (Leu 175 Pro). nih.govnih.gov This single amino acid change is sufficient to confer resistance to 2,4-D and MCPA. nih.govnih.gov

These findings confirm that mutations within the Aux/IAA gene family are a key mechanism for the evolution of resistance to phenoxy-carboxylate herbicides. nih.gov

Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence among individuals. When an SNP occurs within a gene, it can lead to an altered protein that confers herbicide resistance. nih.gov

In the MCPA-resistant population of Amaranthus powellii, research has pointed to a target-site modification as the mechanism of resistance, as no significant differences in herbicide absorption, translocation, or metabolism were found compared to susceptible populations. researchgate.netbiorxiv.org Genetic analysis identified an SNP in the Auxin Response Factor 9 (ARF9) gene. researchgate.netuoguelph.ca This SNP results in a leucine to phenylalanine amino acid substitution within the Phox and Bem1p (PB1) domain of the ARF9 protein. researchgate.netbiorxiv.org This domain is crucial for the interaction between ARF transcription factors and Aux/IAA repressor proteins. researchgate.netuoguelph.ca It is hypothesized that this mutation disrupts the interaction with Aux/IAA repressors, preventing their degradation and thereby blocking the lethal action of MCPA. researchgate.netbiorxiv.org

Table 2: Identified Target-Site Mutations Conferring Resistance to MCPA

| Weed Species | Gene | Type of Mutation | Consequence |

|---|---|---|---|

| Sisymbrium orientale | SoIAA34 | Point Mutation (SNP) nih.govnih.gov | Leu 175 Pro amino acid substitution nih.govnih.gov |

| Sisymbrium orientale | SoIAA2 | In-frame deletion (27 bp) biorxiv.org | Deletion of 9 amino acids in the degron tail biorxiv.org |

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of an herbicide from reaching its molecular target within the plant. These mechanisms are often complex and can confer resistance to multiple herbicides with different modes of action.

Altered Herbicide Uptake and Translocation Efficiency

One of the primary NTSR mechanisms involves modifying the amount of herbicide that is absorbed by the plant and subsequently moved to its site of action. Research has shown that in some weed species, resistance to MCPA is associated with altered translocation patterns rather than differences in uptake.

Studies on wild radish (Raphanus raphanistrum) have revealed that resistant biotypes exhibit a significantly different translocation pattern of MCPA compared to susceptible biotypes. While there is no discernible difference in the amount of MCPA absorbed through the leaves, resistant plants rapidly translocate a greater proportion of the absorbed herbicide to their root systems. scielo.brscielo.brnih.gov This enhanced translocation to the roots is hypothesized to be a resistance mechanism, as it may be followed by exudation of the herbicide from the roots into the surrounding soil, effectively removing it from the plant. scielo.brcambridge.org

In contrast, research on a resistant population of Palmer amaranth (B1665344) (Amaranthus palmeri) from Kansas demonstrated a different alteration in translocation. In these plants, resistance was associated with reduced translocation of MCPA from the treated leaf to other parts of the plant at 48 hours after treatment. croplife.org.au This suggests that containing the herbicide within the treated leaf and preventing its movement to other tissues is another effective strategy for resistance.

Interestingly, a study on hemp-nettle (Galeopsis tetrahit) resistant to MCPA found that resistant plants exported less of the absorbed radiolabeled MCPA out of the treated leaves to the apical meristem and roots compared to susceptible plants. bioone.org

These findings highlight that altered translocation, either by enhanced movement to the roots for potential exudation or by restriction of movement from the point of application, is a key NTSR mechanism for MCPA resistance in various weed species.

| Weed Species | Alteration in Uptake | Alteration in Translocation | Reference |

| Wild Radish (Raphanus raphanistrum) | No significant difference | Increased translocation to roots | scielo.brscielo.brnih.gov |

| Palmer Amaranth (Amaranthus palmeri) | No significant difference | Reduced translocation from the treated leaf | croplife.org.au |

| Hemp-Nettle (Galeopsis tetrahit) | No significant difference | Reduced translocation from the treated leaf to meristem and roots | bioone.org |

Enhanced Herbicide Metabolism and Detoxification (e.g., Cytochrome P450s, GSH S-transferases)

The ability of a plant to metabolize and detoxify an herbicide before it can cause significant damage is a crucial NTSR mechanism. This process often involves enzymes from large families, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), which can modify the herbicide into a non-toxic form. mdpi-res.comcwss.inrothamsted.ac.uksourcetotap.eu

In the case of MCPA resistance, enhanced metabolism has been identified as a key factor in several weed species. Research on a resistant population of Palmer amaranth (Amaranthus palmeri) indicated that these plants metabolized MCPA more rapidly than susceptible plants. croplife.org.au The involvement of P450 enzymes was confirmed through the use of malathion, a known P450 inhibitor. When treated with malathion, the resistance of the Palmer amaranth population to MCPA was reversed, strongly suggesting that P450-mediated metabolism is a primary mechanism of resistance in this species. croplife.org.au

Similarly, a study on MCPA-resistant hemp-nettle (Galeopsis tetrahit) found that while both resistant and susceptible biotypes metabolized MCPA, the roots of resistant plants exhibited a higher rate of metabolism. bioone.org This localized enhancement of detoxification in the roots complements the reduced translocation observed in the same resistant biotype.

While direct evidence for the involvement of Glutathione S-transferases in MCPA-diolamine resistance is not as pronounced in the current literature, GSTs are well-established as a major family of detoxification enzymes in plants, playing a vital role in the metabolism of a wide range of xenobiotics. mdpi-res.comcwss.insourcetotap.eu They typically catalyze the conjugation of glutathione to the herbicide, rendering it more water-soluble and less toxic, and facilitating its subsequent sequestration.

| Weed Species | Key Metabolic Enzymes Involved | Effect on MCPA | Reference |

| Palmer Amaranth (Amaranthus palmeri) | Cytochrome P450s | Rapid metabolism of MCPA | croplife.org.au |

| Hemp-Nettle (Galeopsis tetrahit) | Not specified, but higher rate in roots | Enhanced metabolism of MCPA in the roots | bioone.org |

Sequestration and Compartmentalization Strategies

Another NTSR strategy is the sequestration or compartmentalization of the herbicide away from its target site. scielo.br This can involve moving the herbicide into cellular compartments where it cannot cause harm, such as the vacuole, or binding it to cell wall components. usda.gov By isolating the herbicide, the plant can prevent it from reaching the sensitive physiological processes it is designed to disrupt.

While the sequestration of other herbicides like glyphosate (B1671968) has been documented as a resistance mechanism, specific research demonstrating the sequestration of this compound in resistant weeds is not yet available. scielo.br However, given that it is a recognized NTSR mechanism for other herbicide classes, it remains a plausible, though currently unconfirmed, strategy for resistance to this compound. This process would likely involve transporters that move the herbicide or its metabolites into the vacuole for long-term storage and detoxification.

Evolutionary Dynamics of Resistance in Agroecosystems

The evolution of herbicide resistance in weed populations within agroecosystems is a complex process driven by the intense selection pressure exerted by modern agricultural practices. wssa.net The repeated use of herbicides with the same mode of action selects for rare, naturally occurring resistant individuals within a weed population. croplife.org.au Over time, these resistant individuals survive, reproduce, and pass on their resistance traits, leading to a shift in the population towards resistance.

Several factors influence the evolutionary dynamics of this compound resistance:

Selection Pressure: The frequency and intensity of this compound application are primary drivers. Continuous use without rotation with other herbicide modes of action creates a strong selective environment favoring the survival and proliferation of resistant weeds. bioone.org

Genetic Basis of Resistance: The nature of the resistance genes plays a role. Resistance to MCPA in wild radish has been found to be controlled by a single, incompletely dominant gene, while in hemp-nettle, it is governed by at least two additive genes. scielo.brbioone.org Traits controlled by single dominant genes can spread more rapidly through a population.

Gene Flow: The movement of pollen and seeds from resistant plants can introduce resistance genes into previously susceptible populations, accelerating the spread of resistance across a landscape. cambridge.org

Weed Biology: The biological characteristics of the weed species, such as its mating system (cross-pollination vs. self-pollination), seed production capacity, and seed bank longevity, all impact the rate at which resistance can evolve and spread.

Farming Practices: Agricultural practices beyond herbicide application, such as tillage and crop rotation, can influence the evolutionary trajectory of resistance. Integrated weed management strategies that incorporate diverse control methods can help to mitigate the selection pressure for resistance to any single herbicide, including this compound.

The accumulation of multiple resistance mechanisms, both target-site and non-target-site, within individual plants and populations presents a significant challenge to sustainable agriculture. wssa.net Understanding the evolutionary dynamics of this compound resistance is crucial for developing and implementing effective long-term weed management strategies that can help to preserve the efficacy of this important herbicide.

Ecological Impact Assessment on Non Target Biota in Agroecosystems

Effects on Non-Target Plant Species

While MCPA is a selective herbicide, primarily targeting broadleaf weeds, it can still affect other non-target plant species. waterquality.gov.auccme.ca The extent of this impact is influenced by factors such as the plant species, its growth stage, and the concentration of the herbicide it is exposed to. mst.dk

Physiological and Metabolic Responses to Sub-lethal Exposure

Exposure to sub-lethal doses of MCPA can induce a range of physiological and metabolic responses in non-target plants. As a synthetic auxin, MCPA disrupts normal plant growth processes by mimicking natural growth hormones. waterquality.gov.auwaterquality.gov.au This leads to uncoordinated and rapid cell growth, ultimately causing plant death in susceptible species. waterquality.gov.au In non-target plants, even at lower concentrations, this can manifest as stem deformation and leaf discoloration. mdpi.com

Studies on cotton plants exposed to MCPA-Na (a salt of MCPA) have shown that the herbicide can lead to a decrease in chlorophyll (B73375) content and an increase in the content of malondialdehyde (MDA), an indicator of oxidative stress. nih.gov Furthermore, the activity of protective enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT) was observed to increase, indicating the plant's attempt to mitigate the oxidative damage. nih.gov

Research on other herbicides with similar modes of action, like 2,4-D, has shown that resistant plants may exhibit a rapid physiological response, including reduced translocation of the herbicide away from the treated leaf. nih.gov This mechanism helps to protect the rest of the plant from the herbicide's effects. nih.gov

Regulatory Mechanisms for Herbicide Damage Mitigation in Tolerant Crops

Tolerant crops have developed various mechanisms to mitigate the damaging effects of herbicides like MCPA. One primary mechanism is the ability to metabolize the herbicide into less toxic compounds. ccme.ca Plants can break down MCPA through processes like decarboxylation or by forming complexes with plant proteins. ccme.ca

Genetic engineering has also played a significant role in developing herbicide-tolerant crops. google.comgoogle.com By introducing genes that encode for enzymes capable of metabolizing the herbicide or for insensitive target sites, crops can withstand herbicide applications that would otherwise be lethal. google.com For instance, some plants have been engineered to express polynucleotides that confer tolerance to glyphosate (B1671968) and ALS inhibitors, allowing for broader weed control options. google.comgoogle.com

Furthermore, research has explored the use of plant growth regulators to alleviate herbicide damage. In cotton exposed to MCPA-Na, the application of substances like 24-epibrassinolide, gibberellic acid (GA3), and phthalanilic acid in combination with seaweed fertilizer has shown promise in mitigating the negative effects of the herbicide at different growth stages. nih.gov These treatments can help to restore normal growth and reduce oxidative stress. nih.gov

Impact on Aquatic Ecosystems and Organisms

MCPA can enter aquatic environments and have significant impacts on the organisms that inhabit them. waterquality.gov.auarviatechnology.com The persistence of MCPA in water can range from a few days to several weeks, increasing the risk of exposure for aquatic life. arviatechnology.com

Routes of Entry and Distribution in Aquatic Environments

MCPA can find its way into aquatic ecosystems through several pathways. The most common routes include surface runoff from treated agricultural fields, spray drift during application, leaching through the soil into groundwater, and accidental spills. waterquality.gov.au Its high water solubility, except under very acidic conditions, facilitates its movement into water bodies. waterquality.gov.au Once in the aquatic environment, MCPA can be distributed throughout the water column. waterquality.gov.au Monitoring studies have detected MCPA in surface water and groundwater in various agricultural regions. waterquality.gov.au

Ecotoxicological Effects on Aquatic Flora (e.g., Algae, Macrophytes)

Aquatic plants, particularly algae and macrophytes, are among the most sensitive organisms to MCPA in the aquatic environment. waterquality.gov.auwaterquality.gov.au The toxic effects are a direct result of MCPA's mode of action as a synthetic auxin, which disrupts normal growth and development. waterquality.gov.au The ester forms of MCPA are generally more toxic to aquatic plants than the acid or salt forms. waterquality.gov.au

Allelopathic interactions, where one organism produces biochemicals that influence the growth of another, can also be affected. For instance, some submerged macrophytes release allelochemicals that can inhibit the growth of harmful cyanobacteria. scielo.sa.crscielo.br The presence of herbicides could potentially interfere with these natural control mechanisms.

Table 1: Acute Ecotoxicity of MCPA to a Green Alga

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

|---|---|---|---|---|

| Scenedesmus vacuolatus | EC50 (growth) | 160,095 | 1 day | waterquality.gov.au |

Indirect Effects on Aquatic Invertebrate and Fish Communities

While MCPA is considered to be relatively non-toxic to aquatic invertebrates and only slightly toxic to freshwater fish, it can have significant indirect effects on these communities. waterquality.gov.auwaterquality.gov.au These indirect effects are often a consequence of the herbicide's direct impact on aquatic flora, which form the base of the aquatic food web. researchgate.netwur.nl

A reduction in the abundance of algae and macrophytes due to MCPA toxicity can lead to a decrease in food resources and habitat for aquatic invertebrates. wur.nl This, in turn, can affect fish populations that rely on these invertebrates as a food source. wur.nl Such a phenomenon, where the effects of a toxicant cascade up through the food web, is known as a trophic cascade. researchgate.netpsu.edu

Furthermore, the loss of aquatic vegetation can alter the physical and chemical properties of the water, such as dissolved oxygen levels and pH, which can further stress aquatic organisms. wur.nl While direct toxicity may be low, the disruption of the ecosystem's structure and function can lead to declines in the abundance and diversity of invertebrate and fish populations. researchgate.net

Influence on Soil Microbial Communities and Ecological Functions

The application of herbicides in agroecosystems can lead to unintended consequences for non-target organisms, particularly the vast and complex communities of soil microorganisms. These microorganisms are fundamental to maintaining soil health and fertility, driving critical ecological functions. This section examines the influence of MCPA-diolamine on soil microbial communities, focusing on alterations in their structure and diversity, and the subsequent effects on essential biogeochemical processes. While specific research on the diolamine salt of MCPA is limited, studies on MCPA provide significant insights into its potential impacts.

Changes in Microbial Community Structure and Diversity

Initial responses of the soil microbial community to MCPA application can include signs of stress. For instance, an immediate increase in the metabolic quotient (qCO2), which is the ratio of soil respiration to microbial biomass, has been observed. An increase of up to 35% in the metabolic quotient in the presence of MCPA suggests a stress reaction within the microbial community researchgate.net. This indicates that microorganisms are expending more energy for maintenance and detoxification, leading to a less efficient use of carbon.

Studies using phospholipid fatty acid (PLFA) analysis have revealed toxic effects of MCPA on soil bacteria. In contrast, fungi have demonstrated a higher tolerance to increased concentrations of MCPA researchgate.net. This differential sensitivity can lead to a shift in the bacteria-to-fungi ratio, a key indicator of soil health and nutrient cycling pathways. Such alterations in community structure can have cascading effects on the soil food web and the decomposition of organic matter.

Furthermore, the presence of MCPA can selectively foster the growth of microorganisms capable of degrading it. The abundance of bacterial genes associated with MCPA degradation, such as tfdA, has been shown to increase in soils with high concentrations of the herbicide, particularly when a co-substrate like plant litter is available researchgate.net. This illustrates the adaptive response of the microbial community to the presence of a new carbon source. However, the application of multiple pesticides, including MCPA, has been found to reduce the abundance of Gram-positive bacteria by 13% researchgate.net.

The diversity of the microbial community can also be affected. While some studies suggest that certain agricultural practices can lead to a microbial community structure that is more resilient, the introduction of herbicides can counteract these benefits. For example, the application of some herbicides has been shown to significantly reduce bacterial community diversity researchgate.net.

Table 1: Observed Changes in Soil Microbial Community Following MCPA Application

| Parameter | Observed Effect | Reference |

|---|---|---|

| Metabolic Quotient (qCO2) | Initial increase of up to 35% | researchgate.net |

| Bacterial Abundance | Signs of toxic effects, reduction in Gram-positive bacteria by 13% in mixed pesticide scenarios | researchgate.net |

| Fungal Abundance | Higher tolerance compared to bacteria | researchgate.net |

| MCPA-Degrading Bacteria | Increased abundance of tfdA genes | researchgate.net |

| Bacterial Diversity | Significant reduction with some herbicide applications | researchgate.net |

Effects on Biogeochemical Cycling Processes (e.g., Nutrient Cycling)

The alterations in soil microbial community structure and function due to MCPA application can have profound effects on biogeochemical cycling, particularly the cycling of essential nutrients like nitrogen and phosphorus. Soil microorganisms are the primary drivers of nutrient transformations, making them available for plant uptake.

The degradation of MCPA itself is a microbial process that becomes part of the soil's carbon cycle. The rate of degradation is influenced by the presence of specific microbial populations with the necessary catabolic genes mdpi.com. Studies have shown that the addition of soil microbiota can significantly enhance the removal rate of MCPA from the soil, from as low as 5-27% in sterile conditions to 53-99% in the presence of microorganisms over a 24-day period mdpi.com. This highlights the critical role of the soil biome in the dissipation of this herbicide.

The cycling of nitrogen, a key nutrient for plant growth, is heavily reliant on microbial processes such as nitrification and denitrification. While direct studies on this compound's effect on nitrogen-cycling genes are scarce, research on other herbicides indicates that they can alter the abundance and activity of nitrogen-fixing bacteria and other functional groups involved in the nitrogen cycle mdpi.com. Given that MCPA can alter the bacterial community structure, it is plausible that it also affects the populations responsible for nitrogen transformations.

Similarly, the phosphorus cycle is microbially mediated, with processes like the solubilization of inorganic phosphorus and the mineralization of organic phosphorus being carried out by specific bacterial and fungal groups mdpi.comfrontiersin.org. Chemical stressors, such as herbicides, can disrupt these processes. For example, fumigation, another chemical soil treatment, has been shown to significantly alter soil phosphorus cycling by affecting the microorganisms involved frontiersin.org. While not a direct equivalent, this suggests that the introduction of a bioactive chemical like MCPA could have similar disruptive effects on the microbial communities that govern phosphorus availability. Research on the co-application of 2,4-D (a related phenoxy herbicide) and glyphosate found that it could lead to higher phosphatase activity, an enzyme involved in phosphorus mineralization, though the effects were inconsistent mdpi.com.

Table 2: Potential Effects of MCPA on Soil Biogeochemical Processes

| Biogeochemical Process | Observed or Potential Effect of MCPA | Reference |

|---|---|---|

| Carbon Cycling | MCPA serves as a carbon source for specific degrading microbes. | mdpi.com |

| Nutrient Mineralization | Potential inhibition of overall microbial activity (e.g., dehydrogenase activity). | researchgate.net |

| Nitrogen Cycling | Potential alteration of nitrogen-fixing and cycling microbial populations due to shifts in bacterial community structure. | mdpi.com |

| Phosphorus Cycling | Potential disruption of phosphorus-solubilizing and mineralizing microbes; related herbicides show inconsistent effects on phosphatase activity. | frontiersin.orgmdpi.com |

Analytical Methodologies for Mcpa Diolamine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a foundational technique for separating MCPA from complex sample matrices prior to its quantification. Both high-performance liquid chromatography and gas chromatography are extensively utilized.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of MCPA and its metabolites. nih.gov Given that MCPA is a polar, acidic compound, reversed-phase HPLC is a common approach. helixchrom.com Various column chemistries are employed to achieve optimal separation.

Methodologies often involve using C18 (octadecyl) bonded silica (B1680970) columns, which separate compounds based on hydrophobicity. scispace.com For instance, a study optimizing solid-phase extraction (SPE) for MCPA from water utilized a C18 cartridge for cleanup before analysis by HPLC with UV detection. scispace.com Another approach uses mixed-mode chromatography, which combines reversed-phase and ion-exchange or ion-exclusion mechanisms. A Coresep 100 mixed-mode column, for example, can retain the acidic MCPA, with retention time controlled by adjusting the mobile phase's acetonitrile (B52724) content, buffer concentration, and pH. helixchrom.com HPLC is frequently paired with mass spectrometry for enhanced selectivity and sensitivity, but UV detection is also a viable and simpler option for quantification. scispace.comjsomt.jp

| Analyte | Matrix | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| MCPA | Drinking Water | C18 | Not Specified | HPLC-UV | scispace.com |

| MCPA | General | Coresep 100 (Mixed-Mode) | ACN/Buffer | LC/MS Compatible | helixchrom.com |

| Mecoprop (MCPP), a related phenoxy herbicide | Serum & Urine | Pegasil ODS | Acetonitrile/Phosphoric Acid | HPLC-UV & LC-MS | jsomt.jp |

| Mycophenolic Acid (MPA) & its metabolite | Plasma | Not Specified | Acetonitrile/o-phosphoric acid (50:50, V/V) | HPLC-UV | nih.gov |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. nih.gov Since MCPA is an acidic herbicide and not sufficiently volatile for direct GC analysis, a derivatization step is typically required to convert it into a more volatile ester form. bac-lac.gc.caresearchgate.net Common derivatization agents include diazomethane (B1218177), which methylates the acidic herbicide. sdstate.edu

This technique is also suitable for the analysis of naturally volatile metabolites, such as 4-chloro-2-methylphenol (B52076), a primary degradation product of MCPA. nih.gov The combination of GC with mass spectrometry (GC-MS) is the most common approach, providing high sensitivity and specificity for residue analysis in various environmental samples like soil and plant tissues. researchgate.netsdstate.edu For example, a method for determining 13 common herbicides, including MCPA, in plant tissue involved alkaline hydrolysis, extraction, and methylation with diazomethane before GC-MS analysis. sdstate.edu Another study used solid-phase microextraction (SPME) coupled with GC-MS to analyze MCPA residues in winter wheat tissues, optimizing adsorption and desorption conditions for maximum sensitivity. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of MCPA, offering unparalleled sensitivity and the ability to confirm the chemical structure of the parent compound and its metabolites. pioneerpublisher.com It is almost always coupled with a chromatographic separation technique.

The coupling of liquid chromatography or gas chromatography with mass spectrometry represents the gold standard for pesticide residue analysis. jelsciences.comrsc.org

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for analyzing polar pesticides like MCPA without the need for derivatization. nih.govrsc.org This technique offers high selectivity and sensitivity, allowing for direct injection of water samples in some cases. nih.gov A method developed for quantifying MCPA and its metabolite 4-chloro-2-methylphenol in water and soil used LC-electrospray tandem mass spectrometry, achieving a limit of detection for MCPA in water of 40 ng/L. nih.gov The use of a triple quadrupole mass analyzer allows for selected reaction monitoring (SRM), which significantly reduces matrix interference and enhances specificity. bac-lac.gc.ca

GC-MS/MS: For GC-based analysis, tandem mass spectrometry (GC-MS/MS) provides an extra layer of selectivity compared to single quadrupole GC-MS. researchgate.net This is crucial for complex matrices where co-extracting compounds might interfere with the analysis. While GC-MS requires derivatization for MCPA, it is highly effective. A validated method for MCPA in water used capillary gas chromatography with mass selective detection, achieving a limit of quantitation (LOQ) of 1.0 ng/mL. epa.gov Multiresidue methods often employ GC-MS or GC-MS/MS to screen for a wide range of pesticides simultaneously. sdstate.edunih.gov

| Technique | Analyte(s) | Matrix | Key Features | Limit of Detection/Quantitation | Reference |

|---|---|---|---|---|---|

| LC-ESI-MS/MS | MCPA & 4-chloro-2-methylphenol | Water & Soil | Direct injection of water samples; high throughput. | LOD: 40 ng/L (MCPA in water) | nih.gov |

| GC-MS | MCPA, MCPA DMAS, MCPA 2-EHE | Water | Requires derivatization; validated method. | LOQ: 1.0 ng/mL | epa.gov |

| GC-MS (SIM) | MCPA and 12 other herbicides | Plants | Alkaline hydrolysis and methylation with diazomethane. | 0.01 - 0.1 ppm | sdstate.edu |

| SPME/GC-MS | MCPA | Winter Wheat Tissues | Optimized Solid Phase Microextraction conditions. | LOD: 0.003590 g/l | researchgate.net |

| LC-MS/MS | Acidic Pesticides including MCPA | Cereals | Multiresidue method with direct injection of ethyl acetate (B1210297) extract. | LOQ: 0.01 mg/kg | diva-portal.org |

Isotope labeling is a powerful technique used to trace the fate of a compound within a biological or environmental system. doi.org In the context of MCPA, studies have utilized carbon-14 (B1195169) (¹⁴C) labeled MCPA to investigate its absorption, distribution, metabolism, and excretion. nih.gov

By introducing ¹⁴C-MCPA into a system (e.g., in studies with rats), researchers can track the radioactivity to identify and quantify metabolites. This approach has been crucial in identifying metabolites such as the oxidation product 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA) and its glycine (B1666218) conjugate. nih.gov Stable isotope labeling, using non-radioactive isotopes like ¹³C or ²H (deuterium), coupled with mass spectrometry is another advanced method. creative-proteomics.comisotope.com Isotope dilution mass spectrometry (IDMS) involves adding a known quantity of a stable isotope-labeled version of the analyte to a sample. isotope.com Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and ionization suppression in the MS source. By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, correcting for matrix effects and procedural losses. nih.gov

Advanced Detection and Monitoring Strategies

Research continues to push the boundaries of analytical chemistry, leading to the development of novel strategies for detecting and monitoring pesticides like MCPA.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS, often coupled with ultra-high-performance liquid chromatography (U-HPLC), provide high-resolution and accurate mass data. nih.gov This allows for the confident determination of elemental compositions, which is a significant aid in identifying unknown metabolites and transformation products.

Advanced Sample Preparation: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a popular sample preparation approach for multiresidue pesticide analysis in a wide variety of matrices, including soil and food. rsc.orghpst.czmdpi.com It involves an extraction and cleanup step that is fast and requires minimal solvent, making it efficient for high-throughput laboratories.

Novel Sensing Technologies: Surface-Enhanced Raman Spectroscopy (SERS) is an emerging technique for the ultra-sensitive detection of contaminants. Research has demonstrated the fabrication of SERS substrates, such as 2-D silver nanodendrites, functionalized to detect MCPA at trace levels. chemrxiv.org

Enhanced Monitoring Programs: Beyond the laboratory, advanced monitoring strategies are being implemented in the field. To better understand and mitigate MCPA pollution in drinking water catchments, enhanced monitoring involving high-frequency spatial and temporal sampling (e.g., daily or even hourly) provides detailed data on the sources and transport pathways of the herbicide. researchgate.net

Formulation Science and Applied Research Aspects of Mcpa Diolamine

Physicochemical Characteristics of Diolamine Salt Formulations

The transformation of MCPA from its acidic form to a diolamine salt is primarily done to alter its physical properties, most notably its solubility in water. google.com MCPA acid has low water solubility, which limits its utility in aqueous spray solutions. google.comepa.gov By reacting MCPA acid with diethanolamine, the resulting MCPA-diolamine salt exhibits significantly enhanced water solubility, making it suitable for formulation as a soluble concentrate (SL). google.comherts.ac.uk

This compound consists of the MCPA anion and the diethanolamine cation. nih.gov The salt formulation also influences other key characteristics, such as volatility. Salt forms of MCPA are known to be less volatile than the free acid or its ester counterparts, which can be an important factor in reducing off-target movement during application. sourcetotap.euulster.ac.uk The physicochemical properties of the active ingredient are fundamental to the formulation's performance and handling.

| Property | MCPA Acid | This compound | Significance in Formulation |

|---|---|---|---|

| CAS Registry Number | 94-74-6 fao.org | 20405-19-0 bcpcpesticidecompendium.org | Unique identifier for the chemical substance. |

| Molecular Formula | C₉H₉ClO₃ fao.org | C₁₃H₂₀ClNO₅ nih.gov | Indicates the elemental composition of the molecule. |

| Molecular Weight | 200.6 g/mol fao.org | 305.75 g/mol nih.gov | Relevant for calculating concentrations and formulation loading. |

| Physical State | Colorless/white crystalline powder herts.ac.ukorst.edu | Data not available; typically formulated as a liquid concentrate. | Determines the physical form and handling requirements. |

| Water Solubility | 825 mg/L at 25°C orst.edu | High; readily soluble | Salt formation drastically increases solubility, allowing for high-concentration liquid formulations. google.com |

| pKa | 3.07 who.int | Not applicable (salt form) | Indicates the acidity of the parent compound; its low pKa means it is a weak acid that readily forms salts. sourcetotap.eu |

| Volatility | Low ulster.ac.uk | Lower than acid or ester forms sourcetotap.eu | Reduces the potential for vapor drift during and after application. |

Research on Formulation Stability and Environmental Behavior

The stability of this compound formulations and the subsequent environmental fate of the active ingredient are areas of significant research. Formulation stability refers to the ability of the product to maintain its physical and chemical properties during storage, ensuring consistent performance. The environmental behavior is dictated by the properties of the MCPA anion, as the diolamine salt dissociates upon dilution and release into the environment. who.int

Research into the environmental fate of MCPA focuses on its persistence, mobility, and degradation pathways in soil and water. MCPA is characterized by its high mobility in soil and its susceptibility to microbial degradation. sourcetotap.eupjoes.com The rate of degradation is influenced by environmental factors such as soil type, temperature, moisture, and oxygen availability. sourcetotap.euulster.ac.uk Under aerobic conditions, MCPA degrades relatively quickly, but its persistence can increase significantly in anaerobic environments. sourcetotap.eu

| Environmental Process | Key Research Findings for MCPA | Reference |

|---|---|---|

| Soil Degradation | Primarily microbial degradation. The major metabolite is 4-chloro-2-methylphenol (B52076) (MCP). pjoes.comwikipedia.org | pjoes.comwikipedia.org |

| Soil Half-Life (DT₅₀) | Typically ranges from 7 to 60 days under field conditions. Can be as short as 5 days in surface layers but persists much longer in anaerobic soil. sourcetotap.euulster.ac.uknih.gov | sourcetotap.euulster.ac.uknih.gov |

| Mobility & Leaching | Weakly adsorbs to soil particles (low Koc value) and is considered highly mobile, with a potential to leach into groundwater. Mobility decreases in soils with higher organic matter content. sourcetotap.euorst.edu | sourcetotap.euorst.edu |

| Photodegradation | Photolytic half-life in aqueous solutions is 20-24 days. On soil surfaces, photodegradation is slow (half-life of 67 days). epa.govwho.int | epa.govwho.int |

| Hydrolysis | MCPA is stable to hydrolysis at neutral pH. who.int | who.int |

Innovative Delivery Systems and Application Technologies

To enhance the performance of MCPA and improve its environmental profile, significant research has been directed toward innovative delivery systems and application technologies. These advancements aim to ensure the active ingredient reaches its target effectively, often through controlled-release mechanisms that can reduce losses due to leaching or degradation. nih.govsemanticscholar.org

Controlled-Release Formulations (CRFs): The development of CRFs for MCPA represents a major area of innovation. By encapsulating the herbicide, its release into the environment can be slowed, prolonging its activity and reducing the potential for water contamination. nih.gov

Clay-Protein Composites: Research has demonstrated that formulating MCPA within a clay-gelatin matrix can provide a slow release of the active substance. nih.gov Studies have shown these formulations can reduce leaching by fourfold compared to conventional products. nih.govresearchgate.net

Polymer-Based Systems: Natural and synthetic polymers are used to create microcarriers for herbicides. Chitosan and biodegradable lignin nanoparticles have been successfully used to encapsulate MCPA, showing sustained release profiles and high entrapment efficiencies. nih.govresearchgate.net

Microencapsulation with Cyclodextrins: Cyclodextrins can form stable inclusion complexes with MCPA, creating a molecular capsule that can be used as a basis for controlled-release formulations. researchgate.net

Advanced Application Technologies: Beyond the formulation itself, new technologies are changing how MCPA-based products are applied, with a focus on precision and efficiency.

Adjuvants: Formulations often include adjuvants to improve performance. These can be surfactants that enhance the spreading of spray droplets on a leaf surface, or oil concentrates that improve penetration. bayer.usbayer.ca Ammonium sulphate is sometimes added to enhance the effectiveness of salt-based herbicides like MCPA. grdc.com.au

Precision Blending Systems: Technologies such as the PrecisionPac® system allow for the creation of customized herbicide blends at the point of sale. fmc.com These systems dispense granular herbicides into a disposable bag, pre-measured for a specific field or sprayer tank size. This approach minimizes waste, ensures accurate application rates, and facilitates the use of multiple herbicide modes of action to manage weed resistance. fmc.comfmc.com

Emerging Research Frontiers and Future Perspectives

Integrated Pest Management Strategies Incorporating MCPA-diolamine

Integrated Pest Management (IPM) is a multifaceted approach that combines various pest control methods to achieve long-term, sustainable, and economically viable weed management. syngenta.co.ukfwi.co.uknih.gov The integration of this compound into IPM programs for crops like cereals (wheat, barley, oats) involves a strategic combination of chemical, cultural, and mechanical control tactics. syngenta.co.ukucanr.edu

A cornerstone of IPM is the judicious use of herbicides. In cereal crops, MCPA is often used to control a wide spectrum of broadleaf weeds. ucanr.edu To enhance its effectiveness and manage the development of herbicide resistance, this compound can be applied in tank mixtures with other herbicides, such as those containing dicamba, clopyralid, or metsulfuron-methyl. adama.com This practice broadens the range of controlled weeds and introduces multiple modes of action, a key principle of resistance management. fwi.co.ukucanr.edu

Cultural control methods are fundamental to reducing reliance on chemical inputs. These include:

Crop Rotation: Alternating cereal crops with others like corn, dry beans, or alfalfa disrupts weed life cycles and allows for the use of different herbicide groups, preventing the selection of resistant weed populations. ucanr.edu

Competitive Cultivars: Utilizing cereal varieties that are inherently more competitive against weeds can suppress weed growth and reduce the need for aggressive herbicide programs. nih.gov

Delayed Sowing: In some regions, delaying the sowing of winter cereals can allow for the control of an initial flush of autumn-germinating weeds before the crop is planted. nih.gov

Cover Crops: The use of cover crops can suppress weed growth, and their termination, often with herbicides, is a critical component of conservation tillage systems. Combining cover crops with herbicide applications has been shown to suppress a very high percentage of weeds. geology.sk

Mechanical weed control, though less common in broadacre cereal production, can be integrated where feasible. Tillage, for instance, can help manage emerged weeds before crop planting. ucanr.edu By combining these strategies, the use of this compound becomes part of a holistic system that minimizes environmental impact while maximizing long-term weed control.

| IPM Strategy | Component | Role of this compound |

| Chemical Control | Herbicide Rotation & Tank Mixing | Used in rotation or as a tank-mix partner to manage and prevent herbicide resistance. ucanr.eduadama.com |

| Cultural Control | Crop Rotation | Use in the cereal phase of a rotation to control broadleaf weeds, while other herbicides are used in different crops. ucanr.edu |

| Competitive Cultivars | Provides effective weed control in competitive crop varieties, reducing overall herbicide dependency. nih.gov | |

| Cover Cropping | Can be used to terminate cover crops or control escaped broadleaf weeds in systems utilizing cover crops. geology.sk | |

| Mechanical Control | Tillage | Complements pre-sowing tillage by controlling subsequent flushes of broadleaf weeds post-emergence. ucanr.edu |

Molecular Breeding for Enhanced Crop Tolerance and Herbicide Resistance Management

The development of herbicide-tolerant crops through molecular breeding techniques offers a promising avenue for improving weed management options. While significant advances have been made for herbicides like glyphosate (B1671968), the development of crops with enhanced tolerance to auxinic herbicides like MCPA is an active area of research. jst.go.jpresearchgate.net